An In-depth Technical Guide to 1-Pyrrolidineacetonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Pyrrolidineacetonitrile: Properties, Synthesis, and Applications
Foreword: The Strategic Value of Saturated Heterocycles
In the landscape of modern drug discovery and fine chemical synthesis, the structural and functional importance of saturated N-heterocycles cannot be overstated. Among these, the pyrrolidine scaffold has emerged as a "privileged" structure, prized for its ability to impart favorable physicochemical properties, introduce three-dimensional complexity, and provide vectors for precise molecular recognition.[1] This guide focuses on a key functionalized building block, 1-Pyrrolidineacetonitrile , providing an in-depth analysis of its core properties, synthesis, and strategic application for researchers and drug development professionals.
Core Molecular Profile
1-Pyrrolidineacetonitrile (CAS No: 29134-29-0) is a bifunctional molecule incorporating a nucleophilic tertiary amine within a five-membered ring and a synthetically versatile nitrile group.[2] This combination makes it a valuable intermediate for introducing the pyrrolidinomethyl moiety into more complex molecular architectures.
Physicochemical Properties
The fundamental properties of 1-Pyrrolidineacetonitrile are summarized below. These data are critical for experimental design, dictating choices of reaction solvents, purification methods (e.g., distillation), and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₂ | [2] |
| Molecular Weight | 110.16 g/mol | [2] |
| CAS Number | 29134-29-0 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 84-86 °C @ 22 mmHg | |
| Density | ~0.994 g/cm³ (at 20 °C) | |
| Refractive Index | ~1.4563 | |
| Flash Point | ~66.2 °C | |
| Solubility | Miscible with water and common organic solvents (e.g., ethanol, ether, chloroform). | [3] |
Molecular Structure
The structure combines the non-planar, sp³-rich pyrrolidine ring with a linear sp-hybridized nitrile group. This spatial arrangement is a key feature exploited in medicinal chemistry to explore pharmacophore space effectively.[1]
Synthesis and Manufacturing Insights
The most direct and industrially relevant synthesis of 1-Pyrrolidineacetonitrile is the nucleophilic substitution of a haloacetonitrile with pyrrolidine. This reaction is a classic example of N-alkylation.
Conceptual Synthesis Workflow
The logical flow for a typical laboratory-scale synthesis is outlined below. The choice of base and solvent is critical to ensure high conversion and minimize side reactions.
Caption: Conceptual workflow for the synthesis of 1-Pyrrolidineacetonitrile.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and clear endpoints. The causality for each step is explained.
Objective: To synthesize 1-Pyrrolidineacetonitrile via N-alkylation.
Materials:
-
Pyrrolidine (1.0 eq)
-
Chloroacetonitrile (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (anhydrous), ~3 mL per mmol of pyrrolidine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrrolidine and anhydrous acetonitrile.
-
Causality: An inert atmosphere (nitrogen) and anhydrous conditions are crucial to prevent side reactions involving water, as both reactants can be sensitive to moisture.
-
-
Base Addition: Add the finely powdered potassium carbonate. Stir the suspension vigorously for 10 minutes.
-
Substrate Addition: Add chloroacetonitrile dropwise to the stirring suspension at room temperature. An exotherm may be observed. If necessary, use a water bath to maintain the temperature below 40 °C.
-
Causality: Chloroacetonitrile is the electrophile. Slow addition controls the reaction rate and prevents a dangerous temperature spike.
-
-
Reaction Drive: After the addition is complete, heat the mixture to a gentle reflux (around 80-82 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
In-Process Validation: Monitoring consumption of the starting material (pyrrolidine) confirms the reaction is progressing. The appearance of a new, more polar spot on TLC (relative to pyrrolidine) indicates product formation.
-
-
Quench and Workup: Cool the reaction mixture to room temperature. Filter off the K₂CO₃ solids and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution, followed by brine.
-
Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Final Validation: Purify the crude oil by vacuum distillation (refer to boiling point in Table 1). Collect the fraction at the correct temperature and pressure.
-
Final Validation: The purity of the final product should be confirmed by spectroscopic analysis (NMR, IR), which should match the expected signature (see Section 4).
-
Chemical Reactivity and Synthetic Utility
The utility of 1-Pyrrolidineacetonitrile stems from the distinct reactivity of its two functional groups.
Caption: Key reaction pathways for 1-Pyrrolidineacetonitrile.
Reactions at the Nitrile Group
-
Reduction to Primary Amines: The nitrile can be readily reduced to the corresponding primary amine, 2-(pyrrolidin-1-yl)ethan-1-amine , using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for creating diamine building blocks.[6][7][8]
-
Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to 2-(pyrrolidin-1-yl)acetic acid . This provides a route to novel alpha-amino acid derivatives.
-
Grignard and Organolithium Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents. Reaction with a Grignard reagent (R-MgX) followed by acidic workup yields a ketone.[9][10][11] This is a powerful C-C bond-forming reaction that creates a carbonyl group for further functionalization.
Reactions Involving the Tertiary Amine
The pyrrolidine nitrogen is a typical tertiary amine, acting as a base (pKa of conjugate acid is ~11 for pyrrolidine) and a nucleophile. It readily forms quaternary ammonium salts upon reaction with alkyl halides.
Application in Drug Discovery: The Vildagliptin Case Study
While 1-Pyrrolidineacetonitrile itself is a general building block, its core structure is central to a class of highly significant pharmaceuticals. A prime example is its close analog, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a key intermediate in the synthesis of Vildagliptin .[12][13]
Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[14][15] The pyrrolidine-carbonitrile moiety is crucial for binding to the active site of the DPP-4 enzyme. The synthesis of this key intermediate from L-proline highlights the industrial importance of this structural class.[16] The use of such scaffolds demonstrates a core principle in modern medicinal chemistry: leveraging stereochemically defined, sp³-rich fragments to achieve high target affinity and selectivity.[1]
Expected Spectroscopic Signature
Characterization of 1-Pyrrolidineacetonitrile relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected data.
Infrared (IR) Spectroscopy
-
~2850-2970 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups of the pyrrolidine ring.
-
~2240-2250 cm⁻¹: A sharp, medium-intensity peak characteristic of a C≡N (nitrile) stretch. The absence of conjugation typically places this band in this region.[17][18] This peak is highly diagnostic.
-
~1450 cm⁻¹: C-H scissoring (bending) vibrations of the CH₂ groups.
¹H NMR Spectroscopy
-
δ ~3.6-3.8 ppm (Singlet, 2H): The two protons of the methylene group (CH₂) adjacent to both the nitrogen and the nitrile group (-N-CH₂ -CN). The singlet nature arises from the absence of adjacent protons.
-
δ ~2.6-2.8 ppm (Triplet or Multiplet, 4H): The four protons on the carbons alpha to the nitrogen within the pyrrolidine ring (CH₂ -N-CH₂ ).
-
δ ~1.8-2.0 ppm (Multiplet, 4H): The four protons on the beta carbons of the pyrrolidine ring (-CH₂-CH₂ -CH₂ -CH₂-).
¹³C NMR Spectroscopy
-
δ ~117-120 ppm: The quaternary carbon of the nitrile group (C ≡N).[19]
-
δ ~53-55 ppm: The carbons in the pyrrolidine ring alpha to the nitrogen (C H₂-N-C H₂).
-
δ ~45-48 ppm: The methylene carbon adjacent to the nitrogen and nitrile (-N-C H₂-CN).
-
δ ~23-25 ppm: The beta carbons of the pyrrolidine ring (-CH₂-C H₂-C H₂-CH₂-).
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 110, corresponding to the molecular weight.
-
Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom. This would result in the loss of the cyanomethyl radical (•CH₂CN), leading to a stable iminium cation fragment at m/z = 70 . This is often the base peak in the spectrum of N-substituted pyrrolidines.[20][21][22]
Safety and Handling
1-Pyrrolidineacetonitrile must be handled with appropriate care, consistent with its classification as a toxic liquid.
-
Hazard Class: 6.1 (Toxic)[12]
-
Primary Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
In case of fire, hazardous decomposition products include nitrogen oxides (NOx) and hydrogen cyanide (HCN).
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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Reddy, G. J., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]
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(Author not stated). (2021). A Facile and Economical Method to Synthesize Vildagliptin. ResearchGate. Available at: [Link]
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(Author not stated). (n.d.). Synthesis of Main Impurity of Vildagliptin. Semantic Scholar. Available at: [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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(Author not stated). (n.d.). Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
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(Author not stated). (n.d.). 1-Pyrrolidineethanamine. PubChem. Available at: [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Available at: [Link]
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The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! YouTube. Available at: [Link]
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(Author not stated). (n.d.). 2-(Pyrrolidin-1-yl)ethan-1-amine. Pharmaffiliates. Available at: [Link]
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(Author not stated). (n.d.). 13C-NMR. University of Massachusetts Lowell. Available at: [Link]
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(Author not stated). (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
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(Author not stated). (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Available at: [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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El-Sayed, R., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 13, 33. Available at: [Link]
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El-Sayed, R., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. Available at: [Link]
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